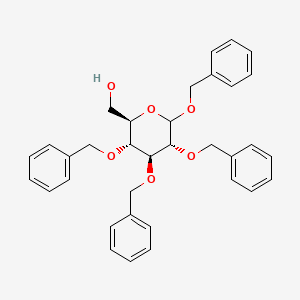
benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside is a synthetic carbohydrate derivative. It is characterized by the presence of benzyl groups attached to the 2, 3, and 4 positions of the glucopyranoside ring. This compound is widely used in organic synthesis, particularly in the field of carbohydrate chemistry, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyl groups to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as trifluoroacetic acid (TFA) or boron tribromide (BBr3) are used for deprotection.
Major Products: The major products formed from these reactions include deprotected glucopyranosides, oxidized derivatives, and various substituted glucopyranosides .
Scientific Research Applications
Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in the study of carbohydrate-protein interactions and enzymatic processes.
Medicine: It serves as a precursor in the synthesis of glycosylated drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The benzyl groups provide stability and protect the hydroxyl groups during chemical transformations. The compound interacts with specific enzymes and molecular targets, facilitating the formation of glycosidic bonds and other carbohydrate-related reactions .
Comparison with Similar Compounds
- Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside
- Benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside
- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
Uniqueness: Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other similar compounds. Its ability to act as a versatile glycosyl donor makes it particularly valuable in carbohydrate chemistry .
Properties
Molecular Formula |
C34H36O6 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34?/m1/s1 |
InChI Key |
HYWPIYGUZWWMDH-BKJHVTENSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](OC([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















